5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine
Overview
Description
5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-(2-Methoxy-phenyl)ethylamine with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate thiosemicarbazone, which cyclizes to form the thiadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thiadiazole ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups into the thiadiazole ring.
Scientific Research Applications
5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine has several scientific research applications, including:
Medicinal Chemistry: The compound has potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: Thiadiazole derivatives are used in the development of organic semiconductors and light-emitting diodes (LEDs) due to their electronic properties.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of 5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets and pathways. In medicinal chemistry, the compound is known to inhibit enzymes involved in DNA replication and repair, leading to the disruption of cancer cell proliferation . The thiadiazole ring can also interact with various biological targets, including proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
5-[2-(2-Methoxy-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine: This compound has a similar structure but with a phenoxy group instead of a phenyl group.
5-(4-Methoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine: This compound has a methoxy group in the para position of the phenyl ring.
Uniqueness
5-[2-(2-Methoxy-phenyl)-ethyl]-[1,3,4]thiadiazol-2-ylamine is unique due to its specific substitution pattern, which can influence its electronic properties and reactivity. The presence of the methoxy group and the ethyl linkage to the thiadiazole ring can enhance its potential as a bioactive molecule and its suitability for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-15-9-5-3-2-4-8(9)6-7-10-13-14-11(12)16-10/h2-5H,6-7H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQSSGPFBXKIZDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCC2=NN=C(S2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001327990 | |
Record name | 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
33.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47203846 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
299932-80-2 | |
Record name | 5-[2-(2-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001327990 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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